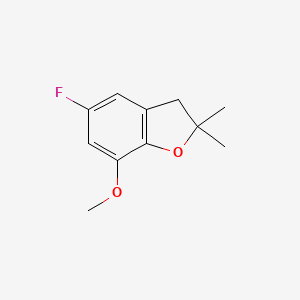

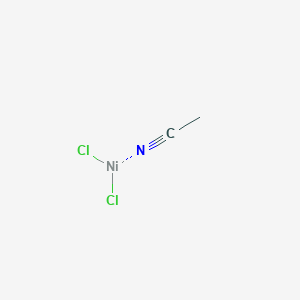

![molecular formula C66H42BCoF20N6-4 B6301850 delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3 CAS No. 1867120-15-7](/img/structure/B6301850.png)

delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Coordination complexes consist of a central metal atom or ion and surrounding molecules or ions, known as ligands . The ligands can donate electrons to the central metal atom . The overall charge of a coordination complex can be positive, negative, or neutral .

Molecular Structure Analysis

The structure of a coordination complex involves a central metal atom or ion surrounded by ligands . The geometry of the complex can affect its properties and is determined by the number and type of ligands .Chemical Reactions Analysis

Coordination complexes can undergo a variety of chemical reactions . These can include ligand exchange reactions, redox reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of coordination complexes can vary widely. They can have different colors, magnetic properties, and stability . These properties are influenced by factors such as the type of metal, the ligands, and the overall charge of the complex .Applications De Recherche Scientifique

Cobalt Complexes and Ligands

- Cobalt(III) complexes, such as the one in SKJ-3, have been studied for their unique properties, including the resolution of different isomers and their spectral characteristics. For instance, cobalt(III) complexes with various ethylenediamine-type ligands have been prepared and analyzed for their absorption and circular dichroism spectra. These complexes often exhibit unique geometrical and electronic properties, making them subjects of interest in coordination chemistry (Hata, Doh, Kashiwabara, & Fujita, 1981); (Kojima & Fujita, 1981).

Pentafluorophenylboranes in Catalysis

- Pentafluorophenylboranes, like those in SKJ-3, are significant in catalysis, particularly in olefin polymerization. These compounds, once considered curiosities, have become vital in industrial processes involving metallocene-based catalysts. Their role in catalysis and other fields has grown significantly due to their remarkable properties (Piers & Chivers, 1997); (Piers & Chivers, 1998).

Pentafluorophenylborates in Polymer Synthesis

- Tris(pentafluorophenyl)borane, a component of SKJ-3, has been identified as an effective catalyst in synthesizing optically active polymers. Its use in creating polymers with controlled chemical and stereoregular structures highlights its potential in material science and polymer chemistry (Zhou & Kawakami, 2005).

Nuclear Magnetic Resonance Studies

- Cobalt complexes, similar to those in SKJ-3, have been the subject of nuclear magnetic resonance (NMR) studies. For example, cobalt-59 NMR experiments on tris(ethylenediamine)cobalt(III) chloride have provided insights into the nuclear quadrupole coupling constants and chemical shift tensor principal components, contributing to a deeper understanding of their electronic environments (Ueda, Bernard, McDonald, & Wasylishen, 2003).

Complexes in Biomedical Research

- Some cobalt(III) complexes, like those related to SKJ-3, have been studied for their antimicrobial and cytotoxic properties. For instance, the tris(ethylenediamine)cobalt(III)chloride oxalate trihydrate complex was examined for its in vitro antimicrobial activity and cytotoxicity, showing potential biomedical applications (Kirubavathy, Velmurugan, Parameswari, & Chitra, 2014).

Boron Lewis Acids in Organic Chemistry

- Tris(pentafluorophenyl)borane, a component of SKJ-3, is not only an effective catalyst in olefin polymerization but also plays various roles in organic and organometallic chemistry. Its properties as a strong boron Lewis acid have led to applications in catalytic hydrometallation reactions, alkylations, and aldol-type reactions, demonstrating its versatility beyond polymerization catalysis (Erker, 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2-azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.3C14H14N2.Co/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h;3*1-10,13-16H;/q-1;3*-2;+3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURLGKOHPYTJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].[Co+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H42BCoF20N6-4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

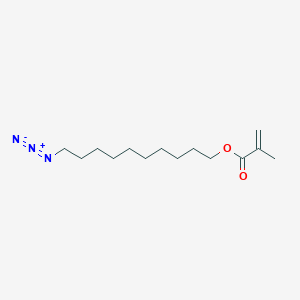

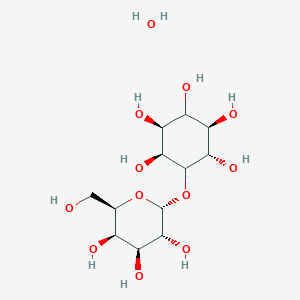

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)

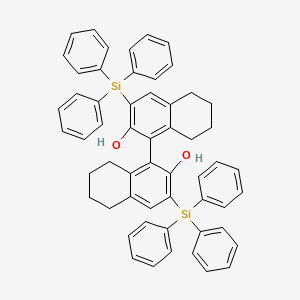

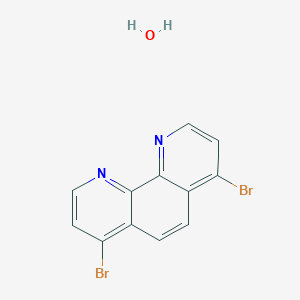

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)

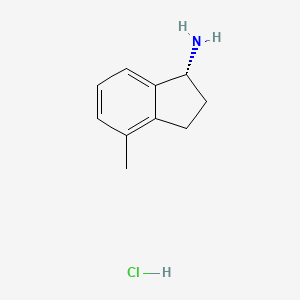

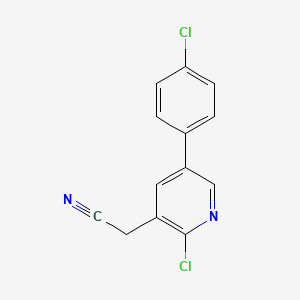

![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)

![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)

![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)

![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)